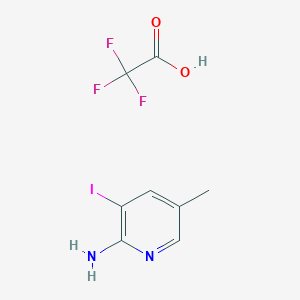

3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate

Description

BenchChem offers high-quality 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-iodo-5-methylpyridin-2-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2.C2HF3O2/c1-4-2-5(7)6(8)9-3-4;3-2(4,5)1(6)7/h2-3H,1H3,(H2,8,9);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKAGDZWMVSZRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)I.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Synthetic Utility of 3-Iodo-5-methyl-pyridin-2-ylamine Trifluoroacetate

Part 1: Executive Summary & Chemical Identity

3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate (often encountered in its free base form as 2-Amino-3-iodo-5-methylpyridine ) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds.

Its structural value lies in the vicinal arrangement of the amino group (C2) and the iodine atom (C3) . This "ortho-haloamino" motif serves as a versatile linchpin for two distinct classes of reactions:

-

Transition-Metal Catalyzed Cross-Couplings: The labile C–I bond allows for selective functionalization at the C3 position via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.

-

Annulation Reactions: The adjacent amino and iodo groups facilitate cyclization reactions to form fused bicyclic systems such as imidazo[1,2-a]pyridines , 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) , and pyrido[2,3-b]pyrazines .

The trifluoroacetate (TFA) salt form typically results from purification via reverse-phase high-performance liquid chromatography (RP-HPLC) using TFA-modified mobile phases. While the salt form enhances stability and water solubility during storage, it requires specific handling protocols (neutralization) to restore the nucleophilicity of the amino group for subsequent transformations.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| Compound Name | 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate |

| Free Base Name | 2-Amino-3-iodo-5-methylpyridine |

| Free Base CAS | 211308-79-1 |

| Isomer Distinction | Crucial: Distinct from 2-Amino-5-iodo-3-methylpyridine (CAS 166266-19-9).[1] The iodine position at C3 (ortho to NH2) is the defining feature. |

| Molecular Formula | C₆H₇IN₂[2][3][4] · C₂HF₃O₂ (Salt) / C₆H₇IN₂ (Free Base) |

| Molecular Weight | ~348.06 g/mol (TFA Salt) / 234.04 g/mol (Free Base) |

| Appearance | Off-white to tan solid (Free base tends to darken upon light exposure). |

| Solubility (Salt) | Soluble in DMSO, MeOH, DMF, Water (moderate). |

| Solubility (Base) | Soluble in DCM, EtOAc, DMSO; sparingly soluble in Water. |

| pKa (Est.) | Pyridine N: ~3.5–4.0 (reduced by I-substitution). Amino N: Not basic. |

Part 2: Core Reactivity & Synthetic Applications

The chemical utility of this compound is defined by the differential reactivity of its three functional handles: the nucleophilic amino group , the electrophilic C-I bond , and the steric/electronic influence of the 5-methyl group .

The "Ortho-Effect" & Heterocycle Formation

The most powerful application of 3-iodo-5-methyl-pyridin-2-ylamine is its ability to serve as a precursor for fused heterocycles. The iodine atom at C3 acts as a leaving group or a handle for activation during ring closure.

-

Synthesis of Imidazo[1,2-a]pyridines: Reaction with

-haloketones or aldehydes (Groebke–Blackburn–Bienaymé reaction) typically utilizes the N1 and 2-NH2. However, the presence of the 3-Iodine allows for the formation of 8-iodo-6-methylimidazo[1,2-a]pyridine . This retains the iodine atom for subsequent functionalization, a strategy impossible with non-halogenated precursors. -

Synthesis of 7-Azaindoles (Pyrrolo[2,3-b]pyridines): Through a Larock-type annulation , the compound reacts with internal alkynes under Pd-catalysis. The amine displaces the iodine after alkyne insertion, forming the pyrrole ring. This is a key route to "privileged" kinase inhibitor scaffolds.

Selective C-3 Functionalization (Suzuki/Sonogashira)

The C-I bond is significantly more reactive than C-Br or C-Cl bonds. This allows for chemoselective coupling at C3 without affecting other potential halogen substituents (if introduced later).

-

Mechanism: Oxidative addition of Pd(0) into the C-I bond is fast.

-

Steric Note: The 5-methyl group is meta to the iodine and does not significantly sterically hinder the C3 position, allowing for coupling with bulky boronic acids.

Handling the TFA Salt in Synthesis

The TFA salt is acidic.[5] In reactions requiring the free amine (e.g., nucleophilic attack) or basic conditions (e.g., Suzuki coupling), the TFA must be neutralized.

-

Risk: Direct use of the salt in Pd-catalyzed reactions can lower the effective pH, potentially stalling the transmetallation step or protonating the ligand.

-

Solution: Use an excess of inorganic base (e.g., 3-4 equiv. of K₂CO₃ or Cs₂CO₃) or perform a "free-basing" workup prior to the reaction.

Part 3: Visualization of Reactivity

The following diagram maps the divergent synthetic pathways accessible from this core scaffold.

Caption: Divergent synthetic pathways: The C-3 Iodine enables cross-coupling (Red), while the ortho-amino/iodo motif enables heterocycle formation (Yellow).

Part 4: Experimental Protocols

Protocol A: Free-Basing the TFA Salt

Use this protocol if your subsequent reaction is sensitive to acidic impurities or stoichiometry.

-

Dissolution: Dissolve 1.0 g of 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate in 20 mL of Ethyl Acetate (EtOAc).

-

Neutralization: Add 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃).

-

Extraction: Stir vigorously for 10 minutes. Separate the layers.

-

Wash: Extract the aqueous layer once more with 10 mL EtOAc. Combine organic layers and wash with 10 mL brine.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Result: The free base is obtained as a tan solid. Use immediately or store under inert gas at -20°C (light sensitive).

Protocol B: Suzuki-Miyaura Coupling (Direct from Salt)

This protocol incorporates an excess of base to handle the TFA salt in situ.

Reagents:

-

Substrate: 1.0 equiv (TFA salt)

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

-

Base: K₂CO₃ (3.5 equiv) — Note: Extra 1.0 equiv accounts for TFA neutralization.

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Charge a reaction vial with the TFA salt, boronic acid, and K₂CO₃.

-

Add the solvent mixture and degas (sparge with Nitrogen/Argon) for 10 minutes.

-

Add the Pd catalyst under a counter-flow of inert gas.

-

Seal and heat to 80–90°C for 4–12 hours.

-

Monitoring: Monitor by LC-MS. The starting material (MW ~234 + H⁺) should disappear.

-

Workup: Dilute with EtOAc, wash with water, dry, and purify via silica flash chromatography.

Part 5: Synthesis Workflow Diagram

This diagram illustrates the logical flow from the raw salt to a final coupled product, highlighting the critical decision points.

Caption: Decision matrix for handling the trifluoroacetate salt in synthesis.

References

-

Beilstein Journal of Organic Chemistry. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines. (Review of 2-aminopyridine reactivity). Retrieved from [Link]

-

National Institutes of Health (PubChem). (2025). Imidazo[1,2-a]pyridine Synthesis Protocols. Retrieved from [Link]

Sources

- 1. 6-Hydroxydihydrotheaspirane | C13H24O2 | CID 65428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-iodo-3-methylpyridine | CAS 166266-19-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 2-amino-6-chloro-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester | C17H17ClN2O5 | CID 2810830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-iodo-3-methylpyridine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. Buy Pyridine trifluoroacetate | 464-05-1 [smolecule.com]

Molecular structure and SMILES for 3-Iodo-5-methyl-pyridin-2-ylamine TFA salt

Executive Summary

3-Iodo-5-methyl-pyridin-2-ylamine Trifluoroacetate is a high-value halogenated heterocyclic building block used extensively in medicinal chemistry. It serves as a critical scaffold for the synthesis of kinase inhibitors and other bioactive small molecules.[1] The presence of the iodine atom at the C3 position, ortho to the exocyclic amine, renders the molecule highly reactive toward palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), while the C5-methyl group provides lipophilic bulk often required for hydrophobic pocket occupancy in protein targets.

The Trifluoroacetic Acid (TFA) salt form is typically generated during reverse-phase HPLC purification. It offers enhanced solubility in polar solvents compared to the free base but requires specific handling due to its hygroscopic nature and potential acidity.

Molecular Identification & Properties[2][3][4]

Chemical Identity

| Property | Detail |

| Systematic Name | 3-Iodo-5-methylpyridin-2-amine trifluoroacetate |

| Common Name | 2-Amino-3-iodo-5-methylpyridine TFA Salt |

| Parent CAS (Free Base) | 211308-79-1 |

| Salt Stoichiometry | Typically 1:1 (Mono-TFA salt) |

| Molecular Formula | C₆H₇IN₂[2][3][4] · C₂HF₃O₂ |

| Molecular Weight | 234.04 (Free Base) + 114.02 (TFA) = 348.06 g/mol |

| Appearance | Off-white to beige crystalline solid |

Structural Descriptors[8][9]

-

SMILES (Salt Form): Cc1cnc(N)c(I)c1.OC(=O)C(F)(F)F

-

SMILES (Free Base): Cc1cnc(N)c(I)c1

-

InChIKey (Free Base): GSRKHYYLAZKHSA-UHFFFAOYSA-N

Structural Visualization

The following diagram illustrates the atomic connectivity and the numbering scheme used to verify the regiochemistry (2-amino, 3-iodo, 5-methyl).

Figure 1: Connectivity of 3-Iodo-5-methyl-pyridin-2-ylamine TFA salt. Note the Iodine is ortho to the amine.

Structural & Electronic Analysis

Regioselectivity of Halogenation

The synthesis of this core relies on the electronic directing effects of the 2-amino-5-methylpyridine precursor.

-

Amino Group (C2): A strong electron-donating group (EDG) that activates the ring and directs electrophilic aromatic substitution (EAS) to the ortho and para positions.

-

Methyl Group (C5): A weak activator.

-

** steric constraints:** The C5 position is blocked by the methyl group. The C3 position is ortho to the strong amino director and is the most nucleophilic site on the ring. The C6 position is deactivated by the adjacent ring nitrogen.

-

Result: Iodination occurs almost exclusively at C3 , yielding the 3-iodo isomer.

Salt Formation (TFA)

In drug discovery workflows, this compound is often isolated via preparative HPLC using water/acetonitrile gradients containing 0.1% Trifluoroacetic acid (TFA).

-

Protonation Site: The exocyclic amine is weakly basic due to resonance delocalization into the pyridine ring. However, the ring nitrogen (N1) is the primary site of protonation in pyridines. In 2-aminopyridines, the protonation site is debated but often occurs at the ring nitrogen, forming a pyridinium species stabilized by the amino group.

-

Implication: The TFA salt is acidic. When using this in base-sensitive coupling reactions (e.g., Suzuki), an excess of inorganic base (Na₂CO₃, K₃PO₄) is required to neutralize the TFA and liberate the free base in situ.

Synthesis & Experimental Protocols

Synthesis of the Core (Free Base)

Reaction: Electrophilic iodination of 2-amino-5-methylpyridine.

Reagents:

-

Substrate: 2-Amino-5-methylpyridine (CAS 1603-41-4)[4]

-

Iodinating Agent: N-Iodosuccinimide (NIS) or Iodine (I₂)/Periodic Acid (HIO₃)

-

Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH)

Protocol (NIS Method):

-

Dissolution: Dissolve 2-amino-5-methylpyridine (1.0 eq) in MeCN (0.2 M concentration).

-

Addition: Cool to 0°C. Add N-Iodosuccinimide (1.05 eq) portion-wise over 30 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Target [M+H]⁺ = 235).

-

Quench: Quench with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

-

Extraction: Extract with Ethyl Acetate (EtOAc).[5] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Generation of the TFA Salt

If the free base is oily or impure, it is purified via Prep-HPLC.

Protocol:

-

Purification: Inject the crude material onto a C18 Reverse Phase column.

-

Mobile Phase:

-

A: Water + 0.1% TFA

-

B: Acetonitrile + 0.1% TFA

-

-

Gradient: 5% B to 95% B over 20 minutes.

-

Lyophilization: Collect the fractions corresponding to the product peak. Freeze and lyophilize (freeze-dry) to obtain the TFA salt as a stable powder.

Reactivity & Applications (Workflow)

The C3-Iodine bond is highly labile to oxidative addition by Palladium(0), making this molecule an ideal "A-ring" building block for bi-aryl drugs.

Figure 2: Synthesis and downstream application workflow.

Critical Application Note: Suzuki Coupling with TFA Salts

When using the TFA salt in Suzuki couplings:

-

** stoichiometry:** The salt contains 1 equivalent of acid.

-

Base Adjustment: Standard protocols use 2–3 equivalents of base (e.g., K₂CO₃). For the TFA salt, increase the base load by 1.0 equivalent to account for the neutralization of the trifluoroacetate.

-

Self-Validation: Verify the pH of the aqueous layer is >9 before heating the reaction.

Safety & Handling

-

Light Sensitivity: Iodinated heterocycles can undergo photo-deiodination. Store in amber vials or foil-wrapped containers.

-

TFA Content: The salt is corrosive and hygroscopic. Store at -20°C under inert atmosphere (Nitrogen/Argon) to prevent degradation.

-

Toxicity: Halogenated pyridines are potential skin irritants and sensitizers. Handle in a fume hood.

References

-

Sigma-Aldrich. 3-Iodo-5-methyl-pyridin-2-ylamine Product Page. Accessed 2025.[6][7] Link

-

PubChem. 2-Iodo-5-methylpyridine (Isomer/Analog Data). National Library of Medicine. Link

-

ChemicalBook. 2-Amino-5-methylpyridine (Precursor) NMR and Properties. Link

-

ResearchGate. Syntheses of 2-amino-5-iodopyridine derivatives. (Methodology reference for iodination of aminopyridines). Link

Sources

- 1. 3-Iodo-5-nitropyridin-2-amine [myskinrecipes.com]

- 2. 3-氨基-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Amino-5-iodo-3-methylpyridine | CAS 166266-19-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 5. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 6. 2-Iodo-5-methylpyridine | C6H6IN | CID 11736116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 3-Iodo-5-methyl-pyridin-2-ylamine and its Trifluoroacetate Salt

This technical guide provides a comprehensive overview of 3-Iodo-5-methyl-pyridin-2-ylamine and its trifluoroacetate salt, with a focus on its chemical identifiers, properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Part 1: Core Chemical Identification

| Identifier | Value | Source |

| Chemical Name | 3-Iodo-5-methyl-pyridin-2-ylamine | |

| CAS Number | 211308-79-1 | |

| Molecular Formula | C6H7IN2 | |

| Molecular Weight | 234.04 g/mol | |

| MDL Number | MFCD09037445 | |

| PubChem Substance ID | 329771473 | |

| InChI | 1S/C6H7IN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |

| InChI Key | GSRKHYYLAZKHSA-UHFFFAOYSA-N | |

| SMILES | Cc1cnc(N)c(I)c1 |

Part 2: Physicochemical Properties and Safety

The physical and chemical properties of 3-Iodo-5-methyl-pyridin-2-ylamine are critical for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | 40 - 44 °C (104 - 111 °F) | |

| Boiling Point | 208 - 209 °C (406 - 408 °F) |

Safety and Handling:

3-Iodo-5-methyl-pyridin-2-ylamine is classified as a hazardous substance and requires careful handling in a laboratory setting. Key safety information is summarized below:

-

Hazard Statements: Toxic if swallowed (H301), Fatal in contact with skin (H310), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).

-

Precautionary Measures: Avoid breathing dust and do not get in eyes, on skin, or on clothing. It is essential to wash skin thoroughly after handling and to use this product only in well-ventilated areas. Personal protective equipment, including protective gloves, clothing, and eye/face protection, is mandatory.

-

Storage: The compound should be stored in a cool, well-ventilated place with the container tightly closed.[1][2]

-

First Aid: In case of inhalation, move the person to fresh air.[1] For skin contact, immediately remove all contaminated clothing and rinse the skin with water.[1] For eye contact, rinse with plenty of water and seek ophthalmological consultation. If swallowed, administer activated charcoal if the person is conscious and seek immediate medical attention.

Part 3: Synthesis and Chemical Reactivity

The synthesis of substituted pyridines like 3-Iodo-5-methyl-pyridin-2-ylamine often involves multi-step processes. While a specific, detailed synthesis for this exact molecule is not provided in the search results, a general synthetic strategy can be inferred from related pyridine chemistry. A plausible synthetic workflow is outlined below.

Sources

Solubility profile of 3-Iodo-5-methyl-pyridin-2-ylamine TFA in organic solvents

Solubility Profile and Handling Protocols for 3-Iodo-5-methyl-pyridin-2-ylamine TFA Salt in Organic Solvents

Executive Context & Chemical Significance

In modern medicinal chemistry and drug development, halogenated aminopyridines are indispensable building blocks. Specifically, 3-Iodo-5-methyl-pyridin-2-ylamine (CAS 211308-79-1) serves as a critical intermediate in the synthesis of complex heterocyclic scaffolds, such as substituted pyrrolopyridines used as kinase inhibitors (e.g., Itk and p38 inhibitors)[1],[2].

During late-stage purification—typically via reverse-phase High-Performance Liquid Chromatography (RP-HPLC)—this compound is frequently isolated as a Trifluoroacetic acid (TFA) salt . The protonation of the highly basic pyridine nitrogen by TFA fundamentally alters the molecule's physicochemical landscape. Understanding the solubility profile of this TFA salt in various organic solvents is critical for downstream synthetic steps, particularly palladium-catalyzed cross-coupling reactions where solvent polarity and counterion effects dictate catalytic efficiency.

Mechanistic Drivers of TFA Salt Solubility

The solubility of an organic salt is governed by the thermodynamic balance between the energy required to disrupt the solid crystal lattice (Lattice Energy,

Unlike inorganic salts (e.g., chlorides or sulfates) which are highly rigid and strictly require aqueous or highly polar protic media to dissolve, the TFA salt exhibits unique behavior. Trifluoroacetic acid is a strong, highly volatile organic acid[3]. The trifluoroacetate anion (

Thermodynamic cycle of 3-Iodo-5-methyl-pyridin-2-ylamine TFA solvation.

Quantitative Solubility Profile

Based on the physicochemical properties of the aminopyridine core and the ion-pairing mechanics of the TFA counterion, the solubility profile across standard organic solvents is highly stratified. The data below summarizes the expected solubility ranges at standard ambient temperature (25°C).

| Solvent | Polarity Index | Dielectric Constant (ε) | Est. Solubility (mg/mL) | Dominant Solvation Mechanism |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 250 | Strong dipole-dipole interactions; excellent cation solvation. |

| Dimethylformamide (DMF) | 6.4 | 36.7 | > 200 | High dielectric constant overcomes lattice energy. |

| Methanol (MeOH) | 5.1 | 32.7 | 100 - 150 | Protic hydrogen bonding stabilizes the TFA anion. |

| Dichloromethane (DCM) | 3.1 | 8.9 | 15 - 30 | Ion-pairing stabilization driven by the lipophilic |

| Ethyl Acetate (EtOAc) | 4.4 | 6.0 | 2 - 5 | Limited dissociation; moderate polarity restricts solvation. |

| Heptane / Hexane | 0.1 | 1.9 | < 0.1 | Insufficient solvation energy to disrupt the ionic lattice. |

Experimental Methodology: Self-Validating Solubility Determination

To empirically verify the solubility of the 3-Iodo-5-methyl-pyridin-2-ylamine TFA salt for specific process chemistry applications, the Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the gold standard.

Causality Note: When dealing with fluorinated salts, material compatibility is paramount. Nylon syringe filters can exhibit non-specific binding with fluorinated moieties via hydrogen bonding with the amide backbone of the polymer. Therefore, hydrophilic PTFE membranes are strictly required to prevent the artificial lowering of the measured concentration during the phase separation step.

Step-by-Step Protocol:

-

Saturation Preparation: Add an excess amount of 3-Iodo-5-methyl-pyridin-2-ylamine TFA solid (~500 mg) into a 5 mL glass vial containing 2 mL of the target organic solvent.

-

Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 300 RPM for 72 hours. Self-validation: The presence of undissolved solid at the end of 72 hours confirms that thermodynamic saturation has been achieved.

-

Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours to let large particulates settle. Draw the supernatant using a glass syringe and filter it through a 0.22 µm hydrophilic PTFE syringe filter . Discard the first 0.5 mL of filtrate to account for any dead-volume adsorption.

-

Dilution & Quantification: Dilute the filtrate volumetrically with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to bring the concentration within the linear dynamic range of the UV detector.

-

HPLC-UV Analysis: Analyze the sample at

(typically ~254 nm for aminopyridines) against a 5-point calibration curve prepared from a certified reference standard.

Self-validating isothermal shake-flask workflow for solubility determination.

Downstream Applications: Free-Basing Protocols

While the TFA salt provides excellent solubility in polar aprotic solvents (DMF, DMSO) suitable for certain

Protocol for TFA Removal (Free-Basing):

Standard mild bases like Sodium Bicarbonate (

-

Dissolution: Dissolve the TFA salt in a moderately polar, water-immiscible organic solvent (e.g., DCM or EtOAc).

-

Alkaline Extraction: Wash the organic layer with a strong aqueous base (e.g., 1M

) until the aqueous phase reaches a pH -

Alternative Resin Method: If the compound exhibits poor solubility in extraction solvents, dissolve the salt in Methanol and stir with a weakly basic anion-exchange resin (e.g., IRA-67). Monitor the pH, filter off the resin, and evaporate the solvent to yield the pure free base[4].

References

- Google Patents. "US20050261331A1 - Substituted pyrrolopyridines." Google Patents.

-

Halocarbon Life Sciences. "TFA - Pharmaceutical Applications: Properties and Ion-Pairing in Organic Solvents." Halocarbonlifesciences.com. Available at: [Link]

-

ResearchGate. "How to remove TFA salt? - Technical Discussion and Methodologies." Researchgate.net. Available at: [Link]

Sources

Physicochemical Profiling: 3-Iodo-5-methyl-pyridin-2-ylamine Trifluoroacetate

[1]

Executive Summary

In the high-stakes landscape of kinase inhibitor development, 3-Iodo-5-methyl-pyridin-2-ylamine (CAS: 211308-79-1, free base) serves as a critical "linchpin" intermediate.[1] Its unique substitution pattern—combining a nucleophilic amino group, an electrophilic iodine handle for Suzuki/Buchwald couplings, and a solubility-enhancing methyl group—makes it ubiquitous in the synthesis of complex heterocycles.[1]

This guide provides a definitive analysis of the acidity and pKa values of this molecule, specifically focusing on its trifluoroacetate (TFA) salt form . Understanding these parameters is not merely academic; it is essential for optimizing coupling reaction yields, purification protocols (preparative HPLC), and formulation stability.

Structural & Physicochemical Characterization

Molecule Identity

The compound is a tri-substituted pyridine derivative. In its salt form, the pyridine ring nitrogen is protonated by trifluoroacetic acid, forming a pyridinium cation.

| Property | Data |

| IUPAC Name | 3-Iodo-5-methylpyridin-2-amine trifluoroacetate |

| Common Name | 2-Amino-3-iodo-5-methylpyridine TFA salt |

| Free Base CAS | 211308-79-1 |

| Salt Stoichiometry | Typically 1:1 ( |

| Molecular Weight | 234.04 (Free Base) / ~348.06 (TFA Salt) |

| Key Pharmacophore | 2-Aminopyridine (Kinase hinge binder) |

pKa Value Analysis

The acidity of this system is defined by the dissociation of the protonated ring nitrogen (

Predicted pKa: 4.4 ± 0.3

This value is derived from a Quantitative Structure-Property Relationship (QSPR) analysis of the substituent effects on the 2-aminopyridine scaffold (

-

Base Scaffold (2-Aminopyridine): The strong resonance donation (+R) of the exocyclic amine raises the pyridine

from 5.2 to 6.86. -

5-Methyl Effect (+I): The methyl group at the 5-position (meta to nitrogen, para to amine) exerts a weak inductive donating effect.[1] Experimental data for 2-amino-5-methylpyridine establishes a

of 7.22 , an increase of ~0.36 units [1, 2]. -

3-Iodo Effect (-I, Steric): The iodine atom at the 3-position (ortho to amine) exerts a strong inductive withdrawing effect (-I) and a steric "ortho effect."[1]

-

Inductive: Halogens significantly lower basicity.[2] For comparison, 2-amino-3-chloropyridine has a

of ~3.72. -

Trend: Iodine is less electronegative than chlorine, suggesting a slightly weaker withdrawal. Thus, the pKa of the 3-iodo analog is expected to be slightly higher than the 3-chloro analog (approx. 3.9 – 4.0).

-

-

Net Calculation: Starting from the 2-amino-5-methylpyridine baseline (7.22) and applying the halogen drop observed in analogous systems (~2.8 to 3.0 units), we arrive at the calculated range of 4.2 – 4.6 .

Protonation Equilibrium (Diagram)

The following diagram illustrates the equilibrium between the TFA salt (pyridinium form) and the free base, highlighting the site of protonation.

Caption: Dissociation equilibrium of the pyridinium cation. The ring nitrogen is the site of protonation due to resonance stabilization from the 2-amino group.

Experimental Determination Protocol

Potentiometric Titration Workflow (GLpKa)

This protocol ensures high accuracy by compensating for the TFA counterion background.

-

Preparation: Dissolve 3-5 mg of the TFA salt in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility. The methanol co-solvent requires a Yasuda-Shedlovsky extrapolation to determine aqueous pKa.

-

Acidification: Add 0.1 M HCl to bring the starting pH to ~1.5. This ensures the pyridine is fully protonated and suppresses the TFA ionization (TFA pKa ~0.23).

-

Titration: Titrate with 0.1 M Carbonate-free NaOH.

-

Region 1 (pH 1-3): Neutralization of excess HCl and free TFA.

-

Region 2 (pH 3-6): Buffering region of the Pyridinium cation (Target pKa).

-

-

Data Analysis: Use Bjerrum plots to calculate

(average proton number). The pKa is the pH at half-neutralization (

Workflow Diagram

Caption: Step-by-step potentiometric titration workflow for accurate pKa determination of pyridine salts.

Implications for Research & Development

Solubility & Formulation

The TFA salt is significantly more soluble in aqueous media than the free base. However, the moderate acidity (pKa ~4.4) means that in physiological buffers (pH 7.4), the compound will exist primarily (>99.9%) as the neutral free base .

-

Actionable Insight: For biological assays, dissolve the TFA salt in DMSO (stock), but be aware that upon dilution into assay buffer (pH 7.4), the compound will deprotonate. This may lead to precipitation if the concentration exceeds the intrinsic solubility (

) of the neutral species.

Synthetic Reactivity (Suzuki/Buchwald)

The pKa reflects the electron density on the ring nitrogen.

-

Low pKa (4.4) vs. 2-Aminopyridine (6.86): The lower pKa confirms the electron-withdrawing nature of the 3-Iodo group. This makes the oxidative addition step in Palladium-catalyzed couplings faster (more electron-deficient ring) but may reduce the stability of the amine towards oxidation.

-

Protocol Adjustment: When using the TFA salt in coupling reactions, an extra equivalent of base (e.g.,

or

References

-

PubChem. 2-Amino-5-methylpyridine Compound Summary. National Library of Medicine. [Link]

-

Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution.[3] IUPAC Chemical Data Series, Butterworths, London, 1965.[3] (Standard reference for chloropyridine pKa values used in comparative analysis).

Technical Guide: 3-Iodo-5-methyl-pyridin-2-ylamine (Free Base vs. TFA Salt)

Executive Summary

This technical guide analyzes the critical distinctions between the free base and trifluoroacetate (TFA) salt forms of 3-Iodo-5-methyl-pyridin-2-ylamine (CAS: 380368-56-1). As a high-value heterocyclic intermediate, this molecule is frequently employed in the synthesis of tyrosine kinase inhibitors (e.g., ALK/ROS1 inhibitors).

While the TFA salt is a common artifact of reverse-phase HPLC purification, its presence fundamentally alters the physicochemical properties, reactivity profile, and biological compatibility of the scaffold. This guide provides actionable protocols for identification, handling, and desalting to ensure downstream experimental success.

Part 1: Molecular Architecture & Physicochemical Divergence

The core scaffold consists of a pyridine ring substituted with an exocyclic amine at C2, an iodine atom at C3, and a methyl group at C5. The presence of the TFA counterion (

Protonation Dynamics

In 2-aminopyridines, the ring nitrogen (N1) is significantly more basic (

-

Free Base: Exists as a neutral molecule. The N1 lone pair is available for coordination or hydrogen bonding.

-

TFA Salt: The trifluoroacetic acid protonates the ring nitrogen (N1) , forming a pyridinium cation. This creates a strong ionic interaction with the trifluoroacetate anion.

Comparative Properties Table

| Feature | Free Base (Neutral) | TFA Salt (Ionic Complex) |

| Molecular Weight | ~234.04 g/mol | ~348.06 g/mol (Mono-TFA) |

| Physical State | Crystalline solid (Off-white/Yellow) | Amorphous or hygroscopic solid/oil |

| Solubility (Non-Polar) | High (DCM, EtOAc, | Low/Insoluble |

| Solubility (Polar) | Low (Water), Moderate (MeOH) | High (Water, DMSO, MeOH) |

| Hygroscopicity | Low (Stable in ambient air) | High (Absorbs atmospheric moisture) |

| Acidity (1% aq.[1] soln) | Neutral to slightly basic (~pH 7.5-8) | Acidic (~pH 2-3) |

| NMR Signature | Sharp peaks; distinct chemical shifts | Broadened NH peaks; downfield shift of ring protons |

Part 2: Synthetic Implications & Reactivity

The choice of form dictates the success of metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) commonly performed on the C3-Iodine handle.

Impact on Palladium Catalysis

Using the TFA salt directly in Pd-catalyzed reactions without adjustment can lead to catalytic failure.

-

Catalyst Poisoning: The acidic nature of the TFA salt can protonate electron-rich ligands (e.g., phosphines), deactivating the Pd(0) catalyst.

-

Base Consumption: Standard protocols (e.g., 2 equivalents of

) may be insufficient. The first equivalent of base is sacrificed solely to neutralize the TFA, leaving insufficient base for the transmetallation step. -

Coordination Interference: Trifluoroacetate anions can weakly coordinate to palladium, potentially altering the catalytic cycle geometry.

Recommendation: Always convert the TFA salt to the free base prior to setting up sensitive cross-couplings, or calculate the stoichiometry to include excess inorganic base (3-4 equiv).

Nucleophilic Substitution ( )

If the amine is acting as a nucleophile (attacking an electrophile), the TFA salt is non-reactive because the protonated species is electron-deficient. An auxiliary base (e.g., DIPEA, TEA) is strictly required to "unlock" the nucleophilicity in situ.

Part 3: Experimental Protocols

Visualization of Salt Formation & Removal

The following diagram illustrates the equilibrium between the forms and the workflow for desalting.

Caption: Cycle of salt formation via HPLC and subsequent recovery of the free base via biphasic extraction.

Protocol: Desalting (TFA to Free Base)

Objective: Recover neutral 3-Iodo-5-methyl-pyridin-2-ylamine from its TFA salt for use in catalysis.

-

Dissolution: Dissolve the TFA salt (e.g., 100 mg) in an organic solvent immiscible with water but capable of dissolving the free base.

-

Preferred: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2]

-

Volume: ~10-20 mL.

-

-

Neutralization: Transfer to a separatory funnel. Add an equal volume of saturated aqueous Sodium Bicarbonate (

) or 1M NaOH.-

Note:

is milder; NaOH ensures complete deprotonation but requires care with other functional groups. For this molecule,

-

-

Extraction: Shake vigorously for 2 minutes. Vent frequently to release

gas if using bicarbonate. -

Separation: Collect the organic layer.[3] Re-extract the aqueous layer once with fresh organic solvent to maximize yield.

-

Drying: Combine organic layers and dry over anhydrous Sodium Sulfate (

) for 15 minutes. -

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap).

-

Result: The residue is the Free Base. Verify by NMR (absence of broad exchangeable proton peaks).

-

Part 4: Biological Context (In Vitro Assays)

When using this molecule in biological screens (e.g., kinase inhibition assays), the salt form is a critical variable.

Cytotoxicity of TFA

Trifluoroacetate is not biologically inert. High concentrations of TFA salts in cellular assays can lead to false positives due to:

-

Acidification: TFA salts can overcome the buffering capacity of culture media (DMEM/RPMI), lowering the pH and stressing cells.

-

Direct Toxicity: The trifluoroacetate anion has intrinsic cytotoxicity at high micromolar concentrations in certain sensitive cell lines.

Recommendation for Screening

-

Primary Screen: If using the TFA salt, ensure the stock solution in DMSO is highly concentrated (e.g., 10 mM) so that the final dilution in the assay is < 0.1% DMSO and the acid concentration is negligible.

-

Validation: For hit validation, always use the Free Base or convert to a hydrochloride (HCl) salt, which is physiologically more relevant.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 572616, 3-Amino-2-methylpyridine (Structural Analog Analysis). Retrieved from [Link]

-

Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[2] American Journal of Physiology-Endocrinology and Metabolism. (Contextual grounding for TFA toxicity).

- Reichert, J. M. (2010). Peptide therapeutics: Salt forms and biological activity. (General reference for salt selection in drug discovery).

Sources

- 1. 3-Amino-2-methylpyridine | C6H8N2 | CID 572616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 3. echemi.com [echemi.com]

The Strategic Integration of Iodinated Aminopyridines in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unifying a Privileged Scaffold with a Unique Halogen

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer both biological relevance and synthetic versatility is paramount. Among these, the aminopyridine core has emerged as a "privileged structure," a recurring motif in a multitude of clinically successful and experimental therapeutic agents.[1][2][3] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions, its favorable physicochemical properties, and its capacity to serve as a rigid scaffold for presenting diverse pharmacophoric elements.[4]

This guide delves into the synergistic combination of this powerful scaffold with iodine, a halogen whose role in medicinal chemistry has evolved far beyond its traditional use as a simple hydrophobic substituent. Iodinated aminopyridines represent a class of compounds with remarkable utility, serving not only as final drug substances but also as pivotal intermediates in the synthesis of complex molecular architectures. We will explore the strategic rationale behind their use, from leveraging the unique phenomenon of halogen bonding to enhance target affinity, to employing the carbon-iodine bond as a versatile synthetic handle for intricate molecular construction.[5][6] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, application, and strategic value of iodinated aminopyridines in the quest for novel therapeutics.

Part 1: The Strategic Value of the Iodo-Aminopyridine Moiety

The deliberate incorporation of an iodine atom onto an aminopyridine scaffold is a strategic decision driven by several key principles of modern drug design. The unique electronic and physical properties of iodine offer distinct advantages that can be exploited at various stages of the drug discovery pipeline.

The Carbon-Iodine Bond as a Premier Synthetic Handle

Perhaps the most significant application of iodinated aminopyridines is their role as versatile synthetic intermediates. The carbon-iodine (C-I) bond is the most reactive among the aryl halides (C-I > C-Br > C-Cl) in transition metal-catalyzed cross-coupling reactions.[7] This high reactivity allows for the efficient and often regioselective formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, making iodo-aminopyridines ideal precursors for building molecular complexity.

This reactivity is central to modern synthetic strategies, enabling chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. Key transformations include:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling with boronic acids or esters.[6][8][9]

-

Sonogashira Coupling: Formation of C-C triple bonds by coupling with terminal alkynes.[2][10][11]

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.[1][12][13]

The ability to use the iodo-aminopyridine as a stable, reactive building block is a cornerstone of its utility, allowing for late-stage functionalization to fine-tune a molecule's properties.

Enhancing Potency through Halogen Bonding

Beyond its synthetic utility, iodine can directly contribute to a drug's biological activity through a powerful, non-covalent interaction known as halogen bonding.[12] Contrary to the traditional view of halogens as purely electronegative, heavier halogens like iodine possess an anisotropic distribution of electron density. This creates a region of positive electrostatic potential, termed a "sigma-hole" (σ-hole), on the halogen atom opposite the C-I covalent bond.[5][6]

This electropositive σ-hole can act as a Lewis acid, forming a strong, directional interaction with an electron-rich Lewis base (e.g., a carbonyl oxygen, a nitrogen atom, or a sulfur atom) in a protein's active site.[14] The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl > F), making iodine the most potent halogen bond donor.[5] The incorporation of an iodo-aminopyridine moiety can therefore introduce a new, high-affinity binding interaction that may be absent in non-iodinated analogues, leading to a significant increase in potency.

Modulating Pharmacokinetic Properties

The introduction of a large, lipophilic iodine atom can significantly alter a molecule's pharmacokinetic (PK) profile. One key application is in "metabolic blocking." Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes, which often occurs at electron-rich aromatic positions.[10][15] By strategically placing a bulky iodine atom at a metabolically labile site on the aminopyridine ring, chemists can sterically hinder the approach of CYP enzymes, thereby slowing the rate of metabolism, increasing the drug's half-life (T½), and improving its overall exposure.[16]

However, it is crucial to recognize that the C-I bond itself can be subject to metabolic cleavage through in vivo deiodination, particularly in certain chemical contexts like iodophenols or some iodoheterocycles.[13][17] Therefore, careful design and experimental validation of metabolic stability are essential.

Application in Radioimaging and Radiotherapy

The availability of several medically useful radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) makes iodinated aminopyridines valuable precursors for developing agents for nuclear medicine.[18] These isotopes can be incorporated into a target molecule to create radiopharmaceuticals for:

-

Diagnostic Imaging: Isotopes like ¹²³I (for SPECT) and ¹²⁴I (for PET) allow for non-invasive visualization and quantification of drug distribution and target engagement in vivo.

-

Radiotherapy: The β-emitting isotope ¹³¹I can be used to deliver a cytotoxic radiation dose directly to a tumor site, offering a targeted therapeutic approach.

Part 2: Synthetic Strategies and Protocols

The synthesis of iodinated aminopyridines and their subsequent use in cross-coupling reactions are fundamental workflows in medicinal chemistry. This section provides validated, step-by-step protocols for these key transformations.

Direct Iodination of the Aminopyridine Ring

Direct electrophilic iodination of the aminopyridine ring is a common and effective strategy. The amino group is an activating, ortho-, para-director, which guides the incoming electrophile. N-Iodosuccinimide (NIS) is a widely used reagent due to its mild nature and ease of handling.[16][19][20]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-iodopyridine

This protocol, adapted from a procedure for the synthesis of a di-halogenated aminopyridine, illustrates a robust method for iodination.[21]

-

Reaction Setup: In a round-bottom flask suitable for heating, suspend 2-amino-5-bromopyridine (1.0 eq) in 2 mol/L sulfuric acid (approx. 10 mL per gram of starting material).

-

Addition of Iodate: While stirring, add potassium iodate (KIO₃, 0.5 eq) portionwise to the mixture.

-

Heating: Heat the reaction mixture to 100 °C.

-

Addition of Iodide: Prepare a solution of potassium iodide (KI, 0.6 eq) in water (approx. 10 mL per gram of KI). Add this solution dropwise to the heated reaction mixture over 30 minutes.

-

Reaction Monitoring: Allow the mixture to stir at 100 °C for an additional 1.5 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Cool the reaction to room temperature. Carefully adjust the pH of the aqueous phase to ~8 using a concentrated ammonia solution while cooling in an ice bath.

-

Isolation: Cool the neutralized mixture to 10 °C for 1 hour to precipitate the product. Collect the solid by vacuum filtration.

-

Purification: Wash the filter cake with cold water. Recrystallize the crude product from 85% ethanol to yield the pure 2-amino-5-bromo-3-iodopyridine.

Self-Validation Note: The success of this reaction relies on the in situ generation of the iodinating species. The final pH adjustment is critical for isolating the free amine product, which is soluble in acidic conditions. Purity should be confirmed by NMR and MS analysis.

Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of iodo-aminopyridines is realized in their use as substrates for cross-coupling reactions. The following are generalized, yet robust, protocols that serve as excellent starting points for optimization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This procedure describes the coupling of an iodo-aminopyridine with a boronic acid derivative.[6][22][23]

-

Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add the iodo-aminopyridine (1.0 eq), the aryl- or heteroarylboronic acid (1.2 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

-

Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Part 3: Case Study: Crizotinib, an ALK/c-MET Kinase Inhibitor

While the final structure of Crizotinib (Xalkori®) does not contain iodine, its synthesis and mechanism of action provide an exemplary case study for the principles discussed. Crizotinib is a potent, orally available inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-Met, two receptor tyrosine kinases whose aberrant activation drives the growth of certain cancers, particularly non-small cell lung cancer (NSCLC).[24][25] The core of Crizotinib is a 2-aminopyridine scaffold.

Role of the Aminopyridine and Synthetic Strategy

The 2-aminopyridine moiety in Crizotinib is crucial for its activity. It acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase active site, a common binding motif for many kinase inhibitors.

The industrial synthesis of Crizotinib showcases the power of using halogenated heterocycles as key building blocks. One of the critical fragments used in its assembly is 4-(4-Iodo-1H-pyrazol-1-yl)piperidine .[14] This iodinated pyrazole is then used in a Suzuki coupling reaction to form a C-C bond with another heterocyclic fragment, demonstrating the "synthetic handle" principle on a closely related N-heterocycle.[17] This strategy allows for the efficient, large-scale construction of the complex Crizotinib molecule.

Mechanism of Action and Signaling Pathway

In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion protein (e.g., EML4-ALK) that is constitutively active.[25] This "always on" kinase continuously phosphorylates downstream substrates, activating multiple signaling cascades that promote uncontrolled cell proliferation and survival, including the PI3K/Akt, MAPK/Erk, and JAK/STAT pathways.[12]

Crizotinib binds to the ATP-binding pocket of the ALK kinase domain, preventing ATP from binding and blocking the autophosphorylation and activation of the kinase.[24] This effectively shuts down the downstream signaling, leading to cell cycle arrest and apoptosis of the cancer cells.

Part 4: Data-Driven Insights into Structure-Activity Relationships

The strategic modification of a lead compound with different halogens is a classic medicinal chemistry tactic to probe for interactions and optimize potency. The choice of halogen can have a profound impact on biological activity, as illustrated by the data on a series of pyrazole-based kinase inhibitors, a scaffold class closely related to aminopyridines.

Impact of Halogen Substitution on Kinase Inhibitory Potency

In a study of pyrazole-based kinase inhibitors, the substitution pattern on a phenyl ring appended to the core was explored. The data clearly demonstrate that the nature and position of the halogen substituent are critical for potent inhibition.

| Compound ID | R Group (Substitution) | Kinase IC₅₀ (nM) |

| 1a | H | > 10,000 |

| 1b | 4-Cl | 1,250 |

| 1c | 2,4-diCl | 7.76 |

| 1d | 4-F | 8,320 |

| 1e | 4-Br | 2,100 |

Data adapted from literature on pyrazole-based inhibitors against HCT116 cell lines, illustrating the principle of halogen-based SAR. The IC₅₀ is the concentration of an inhibitor required for 50% inhibition in vitro.[2]

Analysis and Causality:

-

Unsubstituted Ring (1a): The parent compound with no halogen substitution is essentially inactive, indicating the need for substitution to achieve potency.

-

Monohalogenation (1b, 1d, 1e): The introduction of a single halogen (Cl, F, Br) at the 4-position provides a significant boost in activity compared to the unsubstituted analog. However, the potency remains in the micromolar range.

-

Dichlorination (1c): The 2,4-dichloro substituted analog shows a dramatic increase in potency, with an IC₅₀ in the nanomolar range. This suggests that the second chlorine atom is engaging in a critical interaction, possibly a hydrogen bond, a halogen bond, or a favorable steric fit into a hydrophobic pocket, that is not accessible to the monohalogenated compounds. The observation that "any other halogen substitution other than the dichloro led to lower potency" highlights the exquisite sensitivity of the protein's active site to the specific electronic and steric profile of the substituents.

This example underscores the importance of empirical testing in SAR campaigns. While iodine often provides the strongest halogen bond, the overall fit and electronic complementarity within the binding pocket dictate the optimal substitution, which in this case was found to be dichlorination.

Part 5: Future Perspectives and Conclusion

The iodinated aminopyridine moiety continues to be a cornerstone of modern medicinal chemistry. Its value is multifaceted, providing a powerful combination of biological relevance and synthetic flexibility.

Future trends are likely to focus on:

-

Novel Iodination Reagents: Development of even milder and more regioselective methods for introducing iodine will further enhance the utility of these scaffolds.

-

Expanded Cross-Coupling Catalysis: The use of base metal catalysts (e.g., nickel, copper) for cross-coupling reactions is a growing area that promises more sustainable and cost-effective synthetic routes.

-

Rational Design of Halogen Bonds: As our understanding of the σ-hole and its interactions deepens through computational and structural biology, the design of potent and selective inhibitors based on halogen bonding will become more predictive and less serendipitous.

-

Targeted Radiopharmaceuticals: The combination of a highly specific aminopyridine-based targeting vector with a therapeutic or diagnostic radioiodine isotope remains a promising avenue for developing next-generation agents in oncology and beyond.

References

-

Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363. [Link]

-

Wilcken, R., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]

-

Sasaki, T., et al. (2016). ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance. Oncotarget, 7(13), 15534-15549. [Link]

-

Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

-

Patel, M., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 434-453. [Link]

-

Boer, J. C., et al. (2017). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. European Journal of Organic Chemistry, 2017(24), 3447-3459. [Link]

-

Kumar, G. N., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews. [Link]

-

Harder, T. (2012). Halogen bonding helps design new drugs. ScienceDaily. [Link]

-

Zou, H., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363. [Link]

-

CancerNetwork. (2012). Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. [Link]

-

ClinPGx. Crizotinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

-

Kamenecka, T. M., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(30), 20030-20038. [Link]

-

Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Unal, O., & Kocer, I. (2017). Chemistry, Physicochemical Properties and Pharmacokinetics of Iodinated Contrast Agents. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

De Spiegeleer, B., et al. (2012). In vitro metabolic stability of iodinated obestatin peptides. Peptides, 33(2), 272-278. [Link]

-

Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. CDD Vault. [Link]

-

Kumar, K. (2022). Radioiodine Labeling Reagents and Methods for New Chemical Entities and Biomolecules. Cancer Biotherapy and Radiopharmaceuticals, 37(3), 173-185. [Link]

-

Organic Chemistry Portal. (2022). N-Iodosuccinimide (NIS). [Link]

-

Wang, Y., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science, Engineering and Technology, 4(5), 1-4. [Link]

-

Lumeras, W., et al. (2009). Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 52(17), 5531-5545. [Link]

-

Castanet, A. S., et al. (2002). A mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]

-

Sharma, R., et al. (2024). CAMBRIDGE CRYSTALLOGRAPHIC DATABASE ANALYSIS OF SOME MEDICINALLY IMPORTANT HALOGENATED AMINOPYRIDINES. ResearchGate. [Link]

-

Pluta, R., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7935. [Link]

-

Humphries, P. S., et al. (2009). Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2099-2102. [Link]

-

El-Gazzar, M. G., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(24), 8849. [Link]

-

Al-Otaibi, J. S., et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 26(16), 4991. [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(18), 5642. [Link]

-

ResearchGate. (2014). Comparison of good IC 50 to MIC values. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. (2023). Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. promegaconnections.com [promegaconnections.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 10. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Contrast enhancement pharmacokinetics of six ionic and nonionic contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. selleck.co.jp [selleck.co.jp]

- 17. biorxiv.org [biorxiv.org]

- 18. Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bioivt.com [bioivt.com]

- 21. mdpi.com [mdpi.com]

- 22. Identification of novel p38alpha MAP kinase inhibitors using fragment-based lead generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocols for 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate

An Application Note for the Synthesis of 3-Iodo-5-methyl-pyridin-2-ylamine Trifluoroacetate

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of 3-Iodo-5-methyl-pyridin-2-ylamine Trifluoroacetate. The synthesis begins with the regioselective iodination of the commercially available starting material, 2-Amino-5-methylpyridine, to yield the free base intermediate, 3-Iodo-5-methyl-pyridin-2-ylamine. This is followed by a straightforward acid-base reaction with trifluoroacetic acid to form the stable trifluoroacetate salt. This guide is intended for researchers in synthetic chemistry and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.

Introduction

Halogenated pyridines are crucial structural motifs in medicinal chemistry and agrochemicals.[1][2] Specifically, iodinated aminopyridines serve as versatile intermediates for introducing further complexity into molecules via cross-coupling reactions, such as the Suzuki or Sonogashira couplings. The target compound, 3-Iodo-5-methyl-pyridin-2-ylamine, is a valuable building block for this purpose.[1] Converting the amine to its trifluoroacetate (TFA) salt can enhance its stability, improve its handling characteristics, and modify its solubility profile, making it more amenable for storage and downstream applications. This application note details a reliable and scalable laboratory procedure for its preparation.

Overall Reaction Scheme

The synthesis is performed in two distinct steps:

-

Step 1: Electrophilic Iodination: 2-Amino-5-methylpyridine is iodinated using Iodine Monochloride to form 3-Iodo-5-methyl-pyridin-2-ylamine.

-

Step 2: Salt Formation: The resulting amine is treated with Trifluoroacetic Acid to precipitate the target trifluoroacetate salt.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 3-Iodo-5-methyl-pyridin-2-ylamine

Principle and Mechanism

This reaction is a classic electrophilic aromatic substitution. The pyridine ring is generally electron-deficient and resistant to electrophilic attack. However, the strongly activating amino group at the C2 position significantly increases the electron density of the ring, particularly at the ortho (C3) and para (C5) positions, making substitution feasible. Since the C5 position is occupied by a methyl group, the incoming electrophile (I⁺, from ICl) is directed almost exclusively to the C3 position.

Caption: Simplified mechanism for the iodination step.

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Wt. | Purity | Supplier |

| 2-Amino-5-methylpyridine | 1603-41-4 | 108.14 | ≥ 98% | Commercial |

| Iodine Monochloride (1.0 M in CH₂Cl₂) | 7790-99-0 | 162.36 | 1.0 M | Commercial |

| Glacial Acetic Acid | 64-19-7 | 60.05 | ACS Grade | Commercial |

| Sodium Thiosulfate | 7772-98-7 | 158.11 | ACS Grade | Commercial |

| Sodium Bicarbonate | 144-55-8 | 84.01 | ACS Grade | Commercial |

| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | Commercial |

| Hexanes | 110-54-3 | 86.18 | ACS Grade | Commercial |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | ACS Grade | Commercial |

-

Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice bath, rotary evaporator, Buchner funnel, and standard laboratory glassware.

Detailed Experimental Protocol

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, dissolve 2-Amino-5-methylpyridine (5.41 g, 50.0 mmol) in 50 mL of glacial acetic acid.

-

Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.

-

Addition of Iodinating Agent: Add Iodine Monochloride (1.0 M solution in CH₂Cl₂, 55.0 mL, 55.0 mmol, 1.1 eq) dropwise via the dropping funnel over 30-45 minutes. Expert Insight: Maintain the temperature below 10 °C during the addition. This is crucial to control the reaction rate and minimize the formation of potential di-iodinated byproducts. The solution will darken significantly.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 Hexanes:Ethyl Acetate mobile phase until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of ice and a solution of sodium thiosulfate (10 g in 100 mL water). Stir until the dark iodine color disappears, resulting in a pale yellow solution or suspension. Expert Insight: The sodium thiosulfate quench is essential to neutralize any unreacted iodine monochloride, which is corrosive and can complicate product isolation.[3]

-

Basification and Extraction: Adjust the pH of the solution to ~8 using a saturated aqueous solution of sodium bicarbonate. Be cautious as CO₂ evolution will occur. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a solid crude product.

-

Purification: Recrystallize the crude solid from a minimal amount of a hot ethyl acetate/hexanes mixture to afford 3-Iodo-5-methyl-pyridin-2-ylamine as a crystalline solid.

Characterization of Intermediate

-

Appearance: Off-white to light tan solid.

-

Molecular Formula: C₆H₇IN₂

-

Molecular Weight: 234.04 g/mol

-

Expected Yield: 75-85%

-

¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The aromatic signals should be consistent with a 3,5-disubstituted 2-aminopyridine pattern.

-

Mass Spectrometry (ESI+): m/z = 235.0 (M+H)⁺.

Part 2: Synthesis of 3-Iodo-5-methyl-pyridin-2-ylamine Trifluoroacetate

Principle

This step involves a simple Brønsted-Lowry acid-base reaction. The lone pair of electrons on the exocyclic amine nitrogen of 3-Iodo-5-methyl-pyridin-2-ylamine acts as a base, accepting a proton from the highly acidic trifluoroacetic acid (TFA).[4] The resulting ionic bond forms the trifluoroacetate salt. The salt is designed to precipitate from a non-polar solvent, allowing for easy isolation.

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Wt. | Purity | Supplier |

| 3-Iodo-5-methyl-pyridin-2-ylamine | 211308-79-1 | 234.04 | As synthesized | - |

| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | ≥ 99% | Commercial |

| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous | Commercial |

-

Equipment: Erlenmeyer flask, magnetic stirrer, Pasteur pipette, Buchner funnel, vacuum flask.

Detailed Experimental Protocol

-

Dissolution: Dissolve the purified 3-Iodo-5-methyl-pyridin-2-ylamine (4.68 g, 20.0 mmol) in 100 mL of anhydrous diethyl ether in an Erlenmeyer flask with magnetic stirring. Gentle warming may be required to fully dissolve the solid.

-

Acid Addition: While stirring vigorously, add trifluoroacetic acid (1.54 mL, 2.28 g, 20.0 mmol, 1.0 eq) dropwise. Expert Insight: A white precipitate should form almost immediately upon addition of the acid. Using a non-polar solvent in which the starting amine is soluble but the resulting salt is not is key to achieving high recovery through precipitation.

-

Precipitation and Aging: Stir the resulting thick suspension at room temperature for 1 hour to ensure complete salt formation and precipitation. For improved crystal growth, the flask can be placed in an ice bath for an additional 30 minutes.

-

Isolation: Collect the white solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with two small portions of cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials or excess TFA.

-

Drying: Dry the product under high vacuum to a constant weight.

Characterization of Final Product

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₈H₈F₃IN₂O₂

-

Molecular Weight: 348.06 g/mol

-

Expected Yield: > 95%

-

¹H NMR (400 MHz, DMSO-d₆): Expect a downfield shift of the aromatic and amine proton signals compared to the free base due to protonation. A broad signal corresponding to the ammonium protons (NH₃⁺) should be visible.

-

¹⁹F NMR (376 MHz, DMSO-d₆): Expect a single sharp peak around -75 ppm, characteristic of the trifluoroacetate anion.

Quantitative Data Summary

Table 1: Reagent Quantities and Reaction Parameters

| Step | Reagent | Moles (mmol) | Equivalents | Volume/Mass | Reaction Time | Temperature |

|---|---|---|---|---|---|---|

| Iodination | 2-Amino-5-methylpyridine | 50.0 | 1.0 | 5.41 g | 2 h | 0-5 °C |

| Iodine Monochloride (1.0 M) | 55.0 | 1.1 | 55.0 mL | - | 0-5 °C | |

| Salt Formation | 3-Iodo-5-methyl-pyridin-2-ylamine | 20.0 | 1.0 | 4.68 g | 1 h | Room Temp. |

| | Trifluoroacetic Acid | 20.0 | 1.0 | 1.54 mL | - | Room Temp. |

Table 2: Expected Yields and Physicochemical Properties

| Compound | Formula | MW ( g/mol ) | Theoretical Yield | Expected Yield | Melting Point |

|---|---|---|---|---|---|

| Free Base | C₆H₇IN₂ | 234.04 | 11.7 g | 8.8 - 9.9 g | Not specified |

| TFA Salt | C₈H₈F₃IN₂O₂ | 348.06 | 6.96 g | > 6.6 g | Not specified |

Safety Precautions

All operations should be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

2-Amino-5-methylpyridine: Toxic if swallowed, in contact with skin, or inhaled.[5] Avoid generating dust.

-

Iodine Monochloride: Highly corrosive and a strong oxidizing agent. Reacts violently with water. Causes severe burns to skin and eyes. Handle the solution with extreme care.[6][7][8]

-

Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage.[9] It is volatile and has a pungent odor. Inhalation can cause respiratory tract irritation.[9]

-

3-Iodo-5-methyl-pyridin-2-ylamine: Harmful if swallowed and causes serious eye damage.[10] Avoid contact with skin and eyes.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Refer to the Safety Data Sheets (SDS) for each chemical before starting any work.[5][6][7][9][10]

References

-

Kysil, O. S., et al. Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. Molecules, 2022. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY - IODINE MONOCHLORIDE. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

ResearchGate. Syntheses of 2-amino-5-iodopyridine. [Link]

- Google Patents.

- Google Patents.

- Google Patents.

-

Pharmaffiliates. Overview Of Uses And Synthesis Methods Of Trifluoroacetic Acid (TFA). (2025). [Link]

-

Wikipedia. Trifluoroacetic acid. [Link]

-

Korda, A., et al. An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20. Amino Acids, 2006. [Link]

-

International Journal of Scientific Study. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

-

Loba Chemie. 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2018). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lobachemie.com [lobachemie.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. riccachemical.com [riccachemical.com]

- 8. nj.gov [nj.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

Application and Protocol Guide for Suzuki-Miyaura Coupling Reactions Using 3-Iodo-5-methyl-pyridin-2-ylamine Trifluoroacetate

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries, for its remarkable ability to forge carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, offers a versatile and robust methodology for the synthesis of complex molecules, such as biaryls and substituted heterocycles, which are prevalent motifs in biologically active compounds.[2][4] The substrate, 3-iodo-5-methyl-pyridin-2-ylamine, is a valuable building block in medicinal chemistry. Its trifluoroacetate salt form presents specific considerations for reaction optimization that this guide will address. The presence of the 2-amino group on the pyridine ring can influence the electronic properties of the substrate and potentially coordinate with the palladium catalyst, a factor that must be considered in catalyst and ligand selection.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-iodo-5-methyl-pyridin-2-ylamine trifluoroacetate in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into the rationale behind the selection of catalysts, ligands, bases, and solvent systems.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered around a palladium complex.[6][7] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide (in this case, 3-iodo-5-methyl-pyridin-2-ylamine) to a Pd(0) complex. This step involves the insertion of the palladium into the carbon-iodine bond, forming a Pd(II) intermediate.[2][6] The reactivity of the organohalide is a critical factor in this step, with the general trend being I > Br > Cl.[2]

-

Transmetalation: Following oxidative addition, the transmetalation step occurs. In this phase, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex. This step requires the activation of the organoboron species by a base, which forms a more nucleophilic boronate complex, facilitating the transfer of the organic moiety to the palladium center.[2][8] The choice of base is therefore crucial for the success of the reaction.

-

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic ligands on the Pd(II) complex couple and are eliminated from the palladium center, forming the desired carbon-carbon bond of the product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][7]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Considerations

-

Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for optimal results, although Suzuki couplings can often be performed in aqueous mixtures.[9] 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate can be obtained from commercial suppliers.

-